molecular formula C10H10Cl2FNO4S B13626435 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride

Cat. No.: B13626435
M. Wt: 330.16 g/mol
InChI Key: GUYRBUJRTCTMOY-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C10H10Cl2FNO4S

Properties

Molecular Formula

C10H10Cl2FNO4S

Molecular Weight

330.16 g/mol

IUPAC Name

3,5-dichloro-4-[2-(dimethylamino)-2-oxoethoxy]benzenesulfonyl fluoride

InChI

InChI=1S/C10H10Cl2FNO4S/c1-14(2)9(15)5-18-10-7(11)3-6(4-8(10)12)19(13,16)17/h3-4H,5H2,1-2H3

InChI Key

GUYRBUJRTCTMOY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)COC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Step 1: Preparation of the sulfonyl chloride intermediate, typically 3,5-dichlorobenzene-1-sulfonyl chloride .
  • Step 2: Introduction of the dimethylcarbamoyl methoxy substituent via nucleophilic substitution or esterification.
  • Step 3: Conversion of the sulfonyl chloride to the corresponding sulfonyl fluoride.

Each step involves carefully controlled reaction conditions to maintain selectivity and yield.

Preparation of 3,5-Dichlorobenzene-1-sulfonyl chloride

This intermediate is commercially available and also synthesized by chlorosulfonation of 1,3-dichlorobenzene. Two common preparation methods include:

Yield Reaction Conditions Experimental Notes
100% Reaction of 3,5-dichlorobenzenesulfonyl chloride with N-ethyl-N,N-diisopropylamine and sodium hydroxide in acetone at 20°C The reaction mixture was stirred overnight at room temperature. Post-reaction workup involved evaporation of acetone, extraction with diethyl ether and ethyl acetate, drying, and concentration to yield a white solid product.
>90% Reaction of azetidine-2-carboxylic acid with 3,5-dichlorobenzenesulfonyl chloride in water with sodium carbonate at 0°C to room temperature After reaction, the mixture was acidified with concentrated hydrochloric acid, extracted with ethyl acetate, dried, and concentrated to yield a product used directly in subsequent steps.

These methods demonstrate the high reactivity of sulfonyl chlorides toward nucleophiles under mild conditions.

Introduction of the Dimethylcarbamoyl Methoxy Group

The key functionalization involves attaching the dimethylcarbamoyl methoxy group to the benzene ring. This is typically done by reacting the sulfonyl chloride intermediate with an appropriate nucleophile such as dimethylcarbamoyl methanol or its derivatives under base catalysis.

  • Typical conditions: Use of bases such as potassium carbonate or triethylamine in dichloromethane or acetone solvent systems at temperatures ranging from 0°C to room temperature.
  • Reaction time: Several hours to overnight to ensure complete substitution.
  • Purification: Extraction, drying over anhydrous salts, and chromatographic purification.

Example yields for related sulfonyl derivatives range from 49% to 83% under these conditions.

Conversion of Sulfonyl Chloride to Sulfonyl Fluoride

The final conversion to the sulfonyl fluoride is a critical step, often achieved by halogen exchange reactions:

  • Reagents: Fluoride sources such as potassium fluoride or other fluorinating agents.
  • Solvents: Polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
  • Temperature: Elevated temperatures (e.g., 60°C) to promote substitution.
  • Reaction time: Several hours.

This halogen exchange is well-documented for sulfonyl chlorides and typically yields sulfonyl fluorides in moderate to good yields (up to 79% reported for similar compounds).

Data Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Notes
1. Sulfonyl chloride synthesis 1,3-Dichlorobenzene Chlorosulfonation or reaction with sulfonyl chloride reagents; base (NaOH or amine) in acetone or water 90-100 Mild conditions, high purity product
2. Introduction of dimethylcarbamoyl methoxy 3,5-Dichlorobenzene-1-sulfonyl chloride Dimethylcarbamoyl methanol, potassium carbonate or triethylamine, dichloromethane, 0-20°C 49-83 Requires careful base selection and purification
3. Sulfonyl fluoride formation Sulfonyl chloride intermediate Potassium fluoride or fluorinating agent, DMSO, 60°C, 3-4 h ~79 Halogen exchange reaction, moderate to good yields

Analytical and Characterization Data

The synthesized compounds are typically characterized by:

For example, the 3,5-dichlorobenzenesulfonyl derivatives show characteristic proton NMR signals in the aromatic region (7.6-8.1 ppm), and the carbamoyl methoxy moiety exhibits signals in the 3.5-4.5 ppm range.

Chemical Reactions Analysis

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form the corresponding sulfonic acid and fluoride ion.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and organic solvents such as dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride has several scientific research applications:

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by covalently modifying the active site of the enzyme, thereby preventing its normal function. The molecular pathways involved in its action are still under investigation, but it is believed to interfere with key biochemical processes within cells .

Comparison with Similar Compounds

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:

    3,5-Dichloro-4-hydroxybenzenesulfonyl chloride: This compound is a precursor in the synthesis of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride and shares similar chemical properties.

    4-(Dimethylcarbamoyl)phenylsulfonyl fluoride: Another sulfonyl fluoride compound with similar reactivity but different substitution patterns on the benzene ring.

The uniqueness of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride (CAS No. 2137684-23-0) is a synthetic organic compound notable for its complex structure and potential biological applications. This article reviews its biological activity, focusing on its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted at the 3 and 5 positions with chlorine atoms and at the 4 position with a dimethylcarbamoyl methoxy group attached to a sulfonyl fluoride functional group. Its molecular formula is C10H10Cl2FNO4SC_{10}H_{10}Cl_2FNO_4S, with a molar mass of approximately 330.16 g/mol .

The sulfonyl fluoride group in this compound is known to participate in nucleophilic substitution reactions, which are crucial in its biological activity. Similar compounds have shown that the presence of a sulfonyl fluoride moiety is essential for their inhibitory effects on various enzymes, particularly serine proteases .

Inhibition of Enzymatic Activity

Research indicates that compounds with sulfonyl fluoride groups can inhibit NADPH oxidase activation, which is critical in the oxidative burst of phagocytes. This inhibition can prevent the production of reactive oxygen species (ROS), thereby affecting inflammatory responses .

Biological Activity Overview

The biological activity of 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride can be summarized as follows:

Activity Description
Enzyme Inhibition Potential inhibition of serine proteases and NADPH oxidase .
Antioxidant Properties May reduce oxidative stress by inhibiting ROS production in immune cells .
Pharmacological Applications Possible use as a pharmaceutical agent targeting inflammatory conditions.

Case Studies

  • Inhibition of NADPH Oxidase : A study demonstrated that analogs containing a sulfonyl fluoride group effectively inhibited NADPH oxidase activation in macrophages, suggesting that similar mechanisms may apply to 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride .
  • Serine Protease Inhibition : Compounds structurally related to this compound have been shown to inhibit serine proteases irreversibly, impacting pathways involved in inflammation and immune responses .

Research Findings

Recent studies have focused on the structure-function relationship of sulfonyl fluoride compounds. The presence of specific functional groups significantly influences their biological activity. For instance, compounds with aminoalkylbenzene moieties exhibited higher inhibitory potency compared to others lacking such structures .

Q & A

Basic Research Questions

Q. How can 3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl fluoride be unambiguously identified in experimental settings?

  • Methodological Answer : Use a combination of analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (330.16 g/mol) and formula (C₁₀H₁₀Cl₂FNO₄S) .
  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and electronic environments. For example, the dimethylcarbamoyl group will show distinct carbonyl (C=O) and methyl proton signals.
  • CAS Registry Number (2137684-23-0) and InChI Key for cross-referencing in databases like PubChem .

Q. What are the recommended synthetic routes for preparing this compound?

  • Methodological Answer :

  • Step 1 : Synthesize the benzene-sulfonyl chloride precursor via chlorosulfonation of 3,5-dichloro-4-methoxybenzene using chlorosulfonic acid.
  • Step 2 : React the intermediate with dimethylcarbamoylmethyl chloride in the presence of a base (e.g., K₂CO₃) to install the carbamoyl-methoxy group.
  • Step 3 : Fluorinate the sulfonyl chloride group using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions .
  • Purity Control : Monitor reaction progress via LCMS (retention time comparison) and confirm final purity (>97%) by HPLC .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact. Use a fume hood due to potential release of toxic fumes (e.g., SO₂, HF).
  • First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation for inhalation/ingestion .
  • Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the sulfonyl fluoride group .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing Cl and sulfonyl fluoride groups activate the benzene ring for electrophilic substitution but deactivate it for nucleophilic attack. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites .
  • Steric Effects : The dimethylcarbamoyl-methoxy group introduces steric hindrance, slowing reactions at the para position. Kinetic studies (e.g., competition experiments with varying nucleophiles) quantify steric contributions .
  • Case Study : Compare reaction rates with analogs lacking the carbamoyl group to isolate steric/electronic contributions .

Q. What advanced techniques are used to study its binding interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., proteases) to resolve binding modes at atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • Fluorescence Polarization : Track real-time binding using fluorophore-labeled derivatives .
  • Computational Docking : Use software like AutoDock Vina to predict binding poses and guide mutagenesis studies .

Q. How can synthetic yield be optimized while minimizing side reactions?

  • Methodological Answer :

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF, DCM) to stabilize intermediates and enhance fluorination efficiency .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., crown ethers) to accelerate fluoride ion delivery during sulfonyl chloride fluorination .
  • In Situ Monitoring : Employ FTIR to detect byproducts (e.g., unreacted sulfonyl chloride) and adjust stoichiometry dynamically .

Key Research Challenges

  • Regioselectivity in Derivatization : The Cl and carbamoyl-methoxy groups create competing electronic effects, complicating selective functionalization. Kinetic isotopic labeling (KIE) studies may elucidate dominant pathways .
  • Biological Stability : The sulfonyl fluoride group’s susceptibility to hydrolysis in vivo limits therapeutic applications. Strategies like prodrug design or fluorinated analogs could improve stability .

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